molecular formula C18H17N3O6S B406547 2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)acetamide

2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No.: B406547
M. Wt: 403.4g/mol
InChI Key: CWFHKAXLHFBLGL-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidinone ring, an oxazole ring, and a dimethoxyphenyl group. Its molecular formula is C18H17N3O5S, and it has a molecular weight of 387.41 g/mol.

Preparation Methods

The synthesis of 2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)acetamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then reacted with 5-methyl-1,2-oxazole-3-amine to form the final product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole or thiazolidinone rings, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and different solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)acetamide include other thiazolidinone and oxazole derivatives. These compounds share structural similarities but may differ in their substituents and functional groups, leading to variations in their chemical and biological properties. Some examples of similar compounds include:

  • 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-pyridin-3-ylacetamide
  • (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Properties

Molecular Formula

C18H17N3O6S

Molecular Weight

403.4g/mol

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C18H17N3O6S/c1-10-6-15(20-27-10)19-16(22)9-21-17(23)14(28-18(21)24)8-11-4-5-12(25-2)13(7-11)26-3/h4-8H,9H2,1-3H3,(H,19,20,22)/b14-8-

InChI Key

CWFHKAXLHFBLGL-ZSOIEALJSA-N

Isomeric SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=O

SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=O

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=O

Origin of Product

United States

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